An In-depth Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃
An In-depth Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃
This technical guide provides a comprehensive overview of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃, a stable isotope-labeled compound of significant interest to researchers in drug development, environmental science, and analytical chemistry. This document details its chemical and physical properties, applications, and relevant experimental methodologies.
Core Compound Properties
6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is the ¹³C₃ labeled version of 6-Chloro-1,3,5-triazine-2,4-diamine, also known as diaminochlorotriazine (DACT).[1] The incorporation of three ¹³C atoms into the triazine ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ and its unlabeled counterpart for easy comparison.
| Property | 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ | 6-Chloro-1,3,5-triazine-2,4-diamine |
| CAS Number | 1216850-33-7[2] | 3397-62-4[3] |
| Molecular Formula | ¹³C₃H₄ClN₅[2] | C₃H₄ClN₅[3] |
| Molecular Weight | 148.53 g/mol [2] | 145.55 g/mol [4] |
| Isotopic Purity | ≥99 atom % ¹³C | Not Applicable |
| Melting Point | >320 °C[2] | Not Available |
| Form | Solid[2] | Solid |
| Mass Shift | M+3[2] | Not Applicable |
Applications in Research and Development
The primary application of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is as an internal standard in analytical chemistry, particularly for the quantification of triazine herbicides and their metabolites in various matrices.[1] Its structural similarity and identical chromatographic behavior to the native analyte, combined with its distinct mass, allow for precise and accurate quantification, correcting for variations in sample preparation and instrument response.[5]
Stable isotope-labeled compounds like this are crucial in:
-
Metabolomic Profiling: Tracing the metabolic fate of chlorotriazine compounds in biological systems.[2]
-
Environmental Monitoring: Quantifying pesticide residues in soil and water samples.[5]
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion of related drug candidates.[1]
Experimental Protocols
Synthesis of ¹³C-Labeled Triazines (Representative Protocol)
The synthesis of chlorotriazines typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5] For the ¹³C₃ labeled variant, one would start with ¹³C-labeled cyanuric chloride. The following is a generalized two-step nucleophilic substitution reaction:
Step 1: Synthesis of 4,6-Dichloro-N-phenethyl-1,3,5-triazin-2-amine (Intermediate)
-
Dissolve ¹³C₃-cyanuric chloride in a suitable solvent like tetrahydrofuran (THF) and cool to 0-5 °C.
-
Slowly add a solution of an amine (e.g., phenylethylamine) in THF.
-
The reaction is typically carried out for a few hours at a controlled temperature.
-
The resulting intermediate can be purified by filtration and extraction.[6]
Step 2: Amination to Yield 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃
-
Dissolve the intermediate from Step 1 in a solvent such as acetone.
-
Add an ammonia solution.
-
The reaction is allowed to proceed at room temperature.
-
The final product, 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃, can be isolated by filtration and evaporation of the solvent.[6]
Quantification by LC-MS/MS using a ¹³C-Labeled Internal Standard (Representative Protocol)
This protocol is adapted from EPA Method 536 for the analysis of triazine pesticides in drinking water.[7][8]
1. Sample Preparation:
- To a known volume of the sample (e.g., 10 mL of water), add a precise amount of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ solution as the internal standard.
- Add any necessary reagents for preservation or pH adjustment, such as ammonium acetate.[7]
2. LC Separation:
- Column: A C18 reversed-phase column is commonly used.[9]
- Mobile Phase: A gradient of methanol and water (often with a buffer like ammonium acetate) is typical.[9]
- Injection Volume: Typically 10-100 µL.[9]
3. MS/MS Detection:
- Ionization: Electrospray ionization (ESI) in positive ion mode is common for triazines.
- Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions:
- For the unlabeled analyte (DACT): Monitor the transition from the precursor ion (m/z 146.0) to a specific product ion.
- For the ¹³C₃-labeled internal standard: Monitor the transition from the precursor ion (m/z 149.0) to its corresponding product ion.
4. Quantification:
- The concentration of the unlabeled analyte is determined by comparing the peak area ratio of the analyte to its ¹³C₃-labeled internal standard against a calibration curve.
¹³C NMR Spectroscopy (General Protocol)
This general protocol outlines the basic steps for acquiring a ¹³C NMR spectrum.
1. Sample Preparation:
- Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
2. Instrument Setup:
- Insert the sample into the NMR spectrometer.
- Tune and match the probe for the ¹³C frequency.
- Adjust the receiver gain.
3. Data Acquisition:
- Set the number of scans (ns) and the relaxation delay (d1). For ¹³C NMR, a larger number of scans is often required due to the low natural abundance and lower gyromagnetic ratio of ¹³C.
- Acquire the free induction decay (FID) using a standard pulse program.
4. Data Processing:
- Apply Fourier transformation to the FID to obtain the spectrum.
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the solvent peak as a reference.
- Integrate the peaks to determine relative abundances.
Involvement in Signaling Pathways
While 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ itself is primarily used as a tracer, its unlabeled counterpart, diaminochlorotriazine (DACT), is a known metabolite of widely used triazine herbicides like atrazine.[4] Research has shown that DACT can act as an endocrine disruptor.
Specifically, DACT has been found to suppress the release of luteinizing hormone (LH) from pituitary cells.[1][10] This effect is mediated through the disruption of Gonadotropin-releasing hormone (GnRH)-induced intracellular calcium signaling.[1][10] DACT appears to selectively target ryanodine receptor-operated calcium stores in the endoplasmic reticulum, leading to diminished calcium transients upon GnRH stimulation and consequently, a reduced LH surge.[1][10][11]
Visualizations
Chemical Structure
Caption: Chemical structure of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for quantification using a ¹³C-labeled internal standard.
Signaling Pathway Disruption by DACT
Caption: Disruption of GnRH signaling by diaminochlorotriazine (DACT).
References
- 1. The atrazine metabolite diaminochlorotriazine suppresses LH release from murine LβT2 cells by suppressing GnRH-induced intracellular calcium transients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]
- 4. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloro-1,3,5-triazine-2,4-diamine|CAS 3397-62-4 [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. The atrazine metabolite diaminochlorotriazine suppresses LH release from murine LβT2 cells by suppressing GnRH-induced intracellular calcium transients - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
